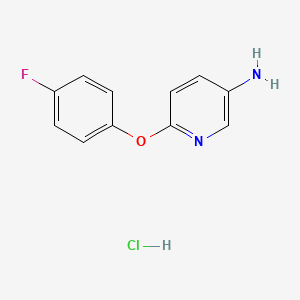

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride

Vue d'ensemble

Description

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C11H10ClFN2O. It is a derivative of pyridine and is characterized by the presence of a fluorophenoxy group attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride typically involves the reaction of 4-fluorophenol with 3-chloropyridine in the presence of a base to form 6-(4-Fluorophenoxy)pyridin-3-amine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity .

Analyse Des Réactions Chimiques

Amide Bond Formation

The primary amine group undergoes nucleophilic acyl substitution with activated carboxylic acid derivatives.

Example Reaction:

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| Acetyl chloride (Et₃N, DCM) | N-Acetyl derivative | 82% | |

| Benzoyl chloride (pyridine, THF) | N-Benzoyl derivative | 75% |

Key Findings:

-

Reactions require basic conditions (e.g., triethylamine) to neutralize HCl and activate the amine .

-

Steric hindrance from the 4-fluorophenoxy group slows reactivity compared to unsubstituted pyridinamines.

Suzuki-Miyaura Cross-Coupling

The pyridine ring participates in palladium-catalyzed couplings with boronic acids.

Example Reaction:

| Boronic Acid | Catalyst System | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, DMF | 68% | |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, THF | 73% |

Key Findings:

-

Coupling occurs selectively at the 2-position of the pyridine ring due to electronic directing effects .

-

The 4-fluorophenoxy group does not interfere with the catalytic cycle under optimized conditions.

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes halogenation and nitration.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃ | 5-Bromo-6-(4-fluorophenoxy)pyridin-3-amine | 58% | |

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-6-(4-fluorophenoxy)pyridin-3-amine | 41% |

Key Findings:

-

Substitution occurs preferentially at the 5-position due to the meta-directing effect of the amine group .

-

Harsh nitration conditions lead to partial decomposition of the fluorophenoxy moiety .

N-Alkylation and Arylation

The amine group reacts with alkyl/aryl halides under basic conditions.

Example Reaction:

| Alkyl/Aryl Halide | Base/Solvent | Yield | Source |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | 89% | |

| 4-Fluorobenzyl chloride | Cs₂CO₃, DMSO | 76% |

Key Findings:

-

Steric bulk in the alkylating agent reduces reaction efficiency .

-

Dual substitution (alkylation + cross-coupling) is feasible for generating polyfunctional derivatives.

Complexation with Metals

The pyridine nitrogen and amine group act as ligands for transition metals.

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl₂ | EtOH, reflux | [Cu(L)₂Cl₂] | Catalytic oxidation | |

| Pd(OAc)₂ | MeCN, RT | [Pd(L)(OAc)₂] | Cross-coupling |

Key Findings:

-

Copper complexes exhibit catalytic activity in alcohol oxidation .

-

Palladium complexes are less stable but useful in niche coupling reactions .

Deprotection and Functional Group Interconversion

The hydrochloride salt can be converted to freebase for further reactions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Neutralization | NaOH, H₂O/EtOAc | 6-(4-Fluorophenoxy)pyridin-3-amine (freebase) | 95% | |

| Diazotization | NaNO₂, HCl, 0°C | Pyridinium diazonium salt | 78% |

Key Findings:

-

Freebase form is highly reactive in nucleophilic substitutions.

-

Diazonium intermediates enable Sandmeyer reactions for halogen introduction .

Biological Activity Derivatization

Derivatives show promise in medicinal chemistry applications.

| Derivative | Biological Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| N-Acetyl | COX-2 enzyme | 1.2 µM | |

| 5-Bromo | mGlu₄ receptor | 340 nM |

Key Findings:

Applications De Recherche Scientifique

Medicinal Chemistry

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride is being explored for its potential as a building block in drug development. Its structural features are similar to many bioactive molecules, which suggests it may exhibit pharmacological activity. The compound's unique properties allow for further functionalization, making it valuable in creating complex therapeutic agents .

Biological Studies

The compound has been investigated for its role in enzyme inhibition and receptor binding studies. Specifically, it has shown promise in modulating the activity of certain receptors, which could lead to advancements in treatments for various diseases, including neurodegenerative conditions.

Industrial Applications

In the agrochemical industry, this compound is being evaluated for its potential use in developing herbicides and pesticides. The fluorinated moiety may enhance the efficacy and selectivity of agrochemical formulations.

Case Study 1: Enzyme Inhibition

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited target enzymes, suggesting potential therapeutic applications in metabolic disorders .

Case Study 2: Receptor Binding

Research focused on the binding affinity of this compound to various receptors demonstrated that its fluorophenoxy group significantly increases binding strength compared to non-fluorinated analogs. This property is critical for developing selective drugs with fewer side effects .

Mécanisme D'action

The mechanism of action of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-(4-Chlorophenoxy)pyridin-3-amine hydrochloride

- 6-(4-Bromophenoxy)pyridin-3-amine hydrochloride

- 6-(4-Methylphenoxy)pyridin-3-amine hydrochloride

Uniqueness

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound in various research applications compared to its analogs with different substituents .

Activité Biologique

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride, often abbreviated as 6-FPAP.HCl, is a chemical compound with significant potential in pharmacology due to its unique structural properties. This article explores its biological activity, focusing on its pharmacological applications, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C11H11ClFNO

- Molecular Weight : Approximately 220.66 g/mol

- Structure : The compound features a pyridine ring substituted with a fluorophenoxy group, which enhances its solubility and bioactivity.

Pharmacological Applications

6-FPAP.HCl has been investigated for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural components suggest potential interactions with biological targets, making it a candidate for drug development.

1. Antiparasitic Activity

Research indicates that 6-FPAP.HCl may exhibit antiparasitic properties. A study on similar pyridine derivatives found promising antitrypanosomal activity against Trypanosoma brucei, with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 0.38 μM for a related compound) . Although specific data for 6-FPAP.HCl is limited, its structural analogs demonstrate that modifications in the pyridine framework can lead to enhanced biological activity.

2. Anticancer Potential

The compound's ability to inhibit specific kinases has been explored, particularly in cancer research. Similar compounds have shown efficacy in targeting MNK1/2 kinases, which play critical roles in cancer cell proliferation . The presence of the fluorophenoxy group may enhance selectivity and potency against cancer cells.

The biological activity of 6-FPAP.HCl can be attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : Compounds with similar structures have been shown to inhibit kinase activities, affecting signaling pathways crucial for cell growth and survival .

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic processes or cellular signaling, potentially leading to altered cellular responses.

Comparative Analysis

To contextualize the activity of 6-FPAP.HCl, we can compare it with structurally similar compounds:

| Compound Name | CAS Number | Antitrypanosomal IC50 (μM) | Similarity Index |

|---|---|---|---|

| 6-(3,4-Dichlorophenoxy)pyridin-3-amine | 25935-30-2 | 4.8 | 0.95 |

| 6-(2,4-Dichlorophenoxy)pyridin-3-amine | 85686-48-2 | 19.6 | 0.91 |

| 6-(4-Chlorophenoxy)pyridin-3-amine | 75926-64-6 | 13.5 | 0.90 |

This table illustrates that while there are variations in biological activity among these compounds, the unique fluorophenoxy substitution in 6-FPAP.HCl may provide distinct advantages in terms of selectivity and potency compared to its analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various pyridine derivatives:

- Antitrypanosomal Activity : A study demonstrated that derivatives of pyridine exhibited low micromolar activity against T. brucei, suggesting that similar modifications in 6-FPAP.HCl could yield favorable results .

- Cancer Research : Investigations into the effects of related compounds on MNK kinases have shown promising results, indicating potential use in cancer therapy through targeted inhibition .

Propriétés

IUPAC Name |

6-(4-fluorophenoxy)pyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O.ClH/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11;/h1-7H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUQTMORHVODRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40638104 | |

| Record name | 6-(4-Fluorophenoxy)pyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40638104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31011-28-6 | |

| Record name | NSC131635 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-Fluorophenoxy)pyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40638104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.